3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester
CAS No.:
Cat. No.: VC13669383
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O3 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | methyl 2-(3,4-dihydro-1H-isochromen-1-yl)acetate |
| Standard InChI | InChI=1S/C12H14O3/c1-14-12(13)8-11-10-5-3-2-4-9(10)6-7-15-11/h2-5,11H,6-8H2,1H3 |
| Standard InChI Key | HUYDVIGSFGDZLD-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1C2=CC=CC=C2CCO1 |
| Canonical SMILES | COC(=O)CC1C2=CC=CC=C2CCO1 |
Introduction
Structural Identification and Nomenclature
Chemical Identity
3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester (CAS: 163277-63-2) is systematically named based on its benzopyran backbone, where a dihydro modification at positions 3 and 4 reduces the aromaticity of the pyran ring. The acetic acid moiety is esterified with a methyl group, contributing to its lipophilicity .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Methyl 3,4-dihydro-1H-2-benzopyran-1-acetate |
| Synonyms | 1H-2-Benzopyran-1-acetic acid, 3,4-dihydro-, methyl ester |
| CAS Registry Number | 163277-63-2 |
| Molecular Formula | |
| Molar Mass | 206.24 g/mol |
The structural framework includes a benzopyran core substituted with an acetylated methyl ester at position 1, as illustrated in the skeletal formula below:
Physical and Chemical Properties
Spectral Characteristics
While specific spectroscopic data (e.g., NMR, IR) are unavailable, analogous benzopyran derivatives typically exhibit:
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UV-Vis Absorption: Peaks near 270–300 nm due to π→π* transitions in the aromatic system.
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-NMR: Signals for aromatic protons (6.5–7.5 ppm), methyl ester groups (3.6–3.8 ppm), and dihydro pyran protons (1.8–2.5 ppm) .
Synthesis and Reactivity
Synthetic Pathways
The compound is likely synthesized via cyclization of precursor molecules. A plausible route involves:
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Friedel-Crafts Acylation: Introducing the acetyl group to a benzene derivative.
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Esterification: Reaction with methanol under acidic conditions to form the methyl ester.
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Reduction: Partial hydrogenation of the pyran ring to achieve the dihydro configuration .
Reactivity Profile
The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. The dihydro pyran ring may undergo further hydrogenation or oxidation, depending on reaction conditions.
Research Gaps and Future Directions
The lack of published studies on 3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester highlights critical research opportunities:
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Synthetic Optimization: Developing efficient, scalable routes.
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Bioactivity Screening: Evaluating antimicrobial or anticancer potential.
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Physicochemical Characterization: Measuring melting point, solubility, and stability.
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